2-(7-Isopropyl-1H-indol-3-yl)ethanol
Overview
Description
2-(7-Isopropyl-1H-indol-3-yl)ethanol is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a focal point in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Isopropyl-1H-indol-3-yl)ethanol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For instance, the reaction of 7-isopropylindole with ethylene oxide in the presence of a strong acid can yield this compound .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic hydrogenation and other large-scale organic synthesis techniques. The use of continuous flow reactors and green chemistry principles is becoming more common to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(7-Isopropyl-1H-indol-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(7-Isopropyl-1H-indol-3-yl)ethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Medicine: This compound is investigated for its potential use in developing new drugs, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(7-Isopropyl-1H-indol-3-yl)ethanol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing cellular processes such as apoptosis, cell proliferation, and signal transduction . The specific pathways and targets can vary depending on the biological context and the specific indole derivative .
Comparison with Similar Compounds
Similar Compounds
Tryptophol: Another indole derivative with similar structural features but different biological activities.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Serotonin: A neurotransmitter derived from tryptophan, structurally related to indole derivatives.
Uniqueness
2-(7-Isopropyl-1H-indol-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(7-propan-2-yl-1H-indol-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-9(2)11-4-3-5-12-10(6-7-15)8-14-13(11)12/h3-5,8-9,14-15H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHUBIHXFFFRRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=C1NC=C2CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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